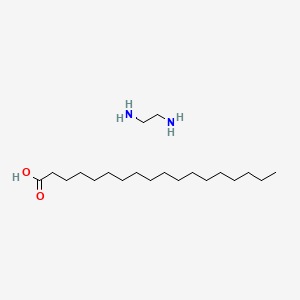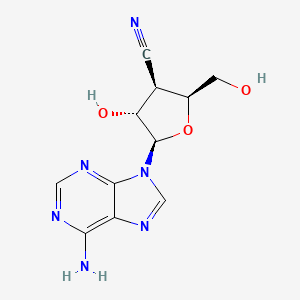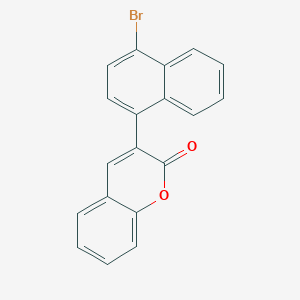
3-(4-Bromonaphthalen-1-yl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of NSC 281718 involves several steps, typically starting with the preparation of the naphthalene derivative followed by its bromination and subsequent coupling with a benzopyranone derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Análisis De Reacciones Químicas
NSC 281718 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Halogen substitution reactions can occur, where the bromine atom in the compound is replaced by other substituents using reagents like sodium iodide in acetone.
Coupling Reactions: These reactions involve the formation of new carbon-carbon bonds, often using palladium-catalyzed cross-coupling reactions .
Aplicaciones Científicas De Investigación
NSC 281718 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: NSC 281718 is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of NSC 281718 involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and ultimately affect various biological processes .
Comparación Con Compuestos Similares
NSC 281718 can be compared with other similar compounds, such as:
- 3-(4-Chloro-1-naphthalenyl)-2H-1-benzopyran-2-one
- 3-(4-Fluoro-1-naphthalenyl)-2H-1-benzopyran-2-one
- 3-(4-Methyl-1-naphthalenyl)-2H-1-benzopyran-2-one
These compounds share a similar core structure but differ in the substituents attached to the naphthalene ring. The unique properties of NSC 281718, such as its bromine substituent, contribute to its distinct chemical and biological activities .
Propiedades
Número CAS |
59776-62-4 |
|---|---|
Fórmula molecular |
C19H11BrO2 |
Peso molecular |
351.2 g/mol |
Nombre IUPAC |
3-(4-bromonaphthalen-1-yl)chromen-2-one |
InChI |
InChI=1S/C19H11BrO2/c20-17-10-9-14(13-6-2-3-7-15(13)17)16-11-12-5-1-4-8-18(12)22-19(16)21/h1-11H |
Clave InChI |
IKQIEWORVRQNHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C4=CC=CC=C43)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


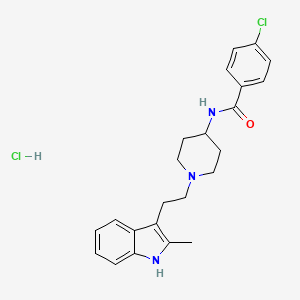
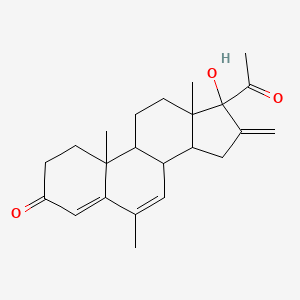
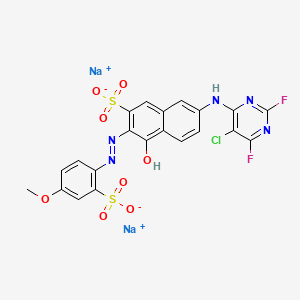
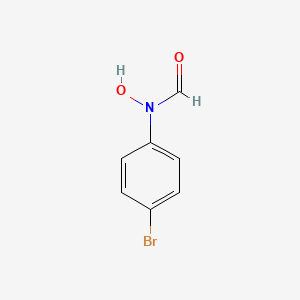

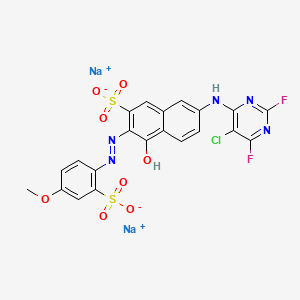
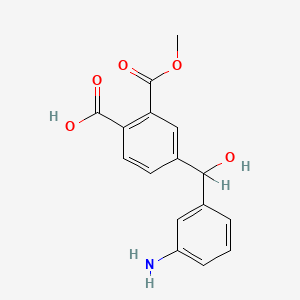
![2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methanesulfonic acid](/img/structure/B12809746.png)
